N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a bifuran moiety and a dimethylphenyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the reaction of [2,3’-bifuran]-5-ylmethylamine with 2,3-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired oxalamide is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the oxalamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar in structure but with a pyridinyl group instead of a bifuran moiety.
N1-(2,3-Dimethylphenyl)-N2-(phenyl)oxalamide: Lacks the bifuran moiety, making it less complex.
N1-(2,3-Dimethylphenyl)-N2-(4-methoxyphenyl)oxalamide: Contains a methoxy group, which can influence its reactivity and applications.
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-3-5-16(13(12)2)21-19(23)18(22)20-10-15-6-7-17(25-15)14-8-9-24-11-14/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMDTAFMBKAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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